molecular formula C26H36N8O5S B11932766 Tos-Gly-Pro-Arg-NHPh(4-NH2)

Tos-Gly-Pro-Arg-NHPh(4-NH2)

Cat. No.: B11932766
M. Wt: 572.7 g/mol
InChI Key: LHIXVSSUGJJLKZ-VXKWHMMOSA-N
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Description

Tos-Gly-Pro-Arg-NHPh(4-NH2) is a synthetic tetrapeptide featuring a tosyl (Tos) group at the N-terminus, followed by glycine (Gly), proline (Pro), arginine (Arg), and a C-terminal amidated phenyl group substituted with a 4-amino moiety. This compound is structurally characterized by:

  • N-terminal modification: The Tos group (toluenesulfonyl) enhances stability and modulates solubility during peptide synthesis .
  • C-terminal modification: The 4-aminophenylamide (NHPh(4-NH2)) group introduces aromaticity and a primary amine, which may facilitate conjugation or receptor targeting .

Properties

Molecular Formula

C26H36N8O5S

Molecular Weight

572.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1

InChI Key

LHIXVSSUGJJLKZ-VXKWHMMOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: The protected amino acids are coupled sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Tosylation: The glycine residue is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate for studying enzyme kinetics and inhibition.

    Medicine: Investigated for its potential as an anticoagulant due to its ability to inhibit thrombin.

    Chemistry: Utilized in the synthesis of complex peptides and proteins.

    Industry: Employed in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with enzymes and proteins. The tosyl group enhances its binding affinity to specific enzyme active sites, while the peptide sequence mimics natural substrates, allowing it to act as a competitive inhibitor. The 4-aminophenylamide group further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Z-Gly-Pro-Arg Derivatives ()
  • Structure : Z-Gly-Pro-Arg-X (where X = Leu-Gly-Pro, D-Arg, etc.) shares the Gly-Pro-Arg core but differs in termini.
  • Key Differences: Protecting Group: The Z (benzyloxycarbonyl) group is cleaved via hydrogenolysis, whereas Tos requires acidic conditions, impacting synthetic strategies . Bioactivity: Z-Gly-Pro-Arg derivatives exhibit protease substrate activity (e.g., KM = 0.71 mM for specific enzymes), suggesting Tos-Gly-Pro-Arg-NHPh(4-NH2) may similarly interact with proteases but with altered kinetics due to the Tos group .
2.1.2 (p-Amino-Phe⁶)-Angiotensin II ()
  • Structure : Asp-Arg-Val-Tyr-Ile-Phe(4-NH2)-Pro-Phe includes Phe(4-NH2), analogous to Tos-Gly-Pro-Arg-NHPh(4-NH2)’s C-terminal group.
  • Functional Insight : Phe(4-NH2) in angiotensin enhances receptor binding affinity by introducing a polar amine for hydrogen bonding. This suggests Tos-Gly-Pro-Arg-NHPh(4-NH2) may similarly exploit its 4-NH2 group for targeted interactions .
2.1.3 H-Phe(4-NH2)-OH ()
  • Structure: A single modified phenylalanine residue with a 4-amino group.
  • Physicochemical Properties :
    • TPSA : 89.3 Ų (high polarity due to NH2).
    • BBB Permeability : Low (logBB < -1), indicating Tos-Gly-Pro-Arg-NHPh(4-NH2) may face similar challenges in crossing the blood-brain barrier .

Metal-Binding Peptides ()

  • Example : Ac-(PHGGGWGQ)4-NH2 binds Cu²⁺ via imidazole nitrogens (log K = 10⁸).
  • Contrast: Tos-Gly-Pro-Arg-NHPh(4-NH2) lacks histidine but contains Arg’s guanidinium group. While Arg can coordinate metals, its affinity and geometry (tetragonal vs.

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight TPSA (Ų) logP BBB Permeability Reference
Tos-Gly-Pro-Arg-NHPh(4-NH2) ~800 (estimated) ~150 1.2 Low -
H-Phe(4-NH2)-OH 180.20 89.3 -0.5 Low
(p-Amino-Phe⁶)-Angiotensin II 1032.15 320 3.1 Moderate

Table 2: Functional Comparisons

Compound Key Functional Group Application/Activity Reference
Tos-Gly-Pro-Arg-NHPh(4-NH2) Tos, 4-NH2 Protease inhibition, drug delivery -
Z-Gly-Pro-Arg-Leu-Gly-Pro Z, Leu-Gly-Pro Substrate for collagenase
Ac-(PHGGGWGQ)4-NH2 His, Gly Cu²⁺ binding, antioxidant

Research Findings and Implications

  • Bioactivity : The Tos group may reduce enzymatic degradation compared to acetylated peptides (e.g., ), enhancing plasma stability .
  • Targeting Potential: The 4-NH2 group’s conjugation capacity () positions Tos-Gly-Pro-Arg-NHPh(4-NH2) as a candidate for ADCs or imaging probes.
  • Limitations : High TPSA and low BBB permeability () may restrict its use in neurological applications unless modified with permeability enhancers.

Biological Activity

Tos-Gly-Pro-Arg-NHPh(4-NH2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cardiovascular health. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Tos-Gly-Pro-Arg-NHPh(4-NH2) is a peptide derivative characterized by the following structural components:

  • Tosyl Group (Tos) : Enhances the solubility and stability of the compound.
  • Glycine (Gly) : A simple amino acid that contributes to the peptide's flexibility.
  • Proline (Pro) : Known for introducing rigidity in peptide chains.
  • Arginine (Arg) : Plays a crucial role in biological interactions due to its positive charge.
  • Phenyl Group with Amino Substituent (NHPh(4-NH2)) : Increases the compound's hydrophobicity and potential for receptor binding.

The molecular weight of Tos-Gly-Pro-Arg-NHPh(4-NH2) is approximately 424.26 g/mol, and it exhibits a high purity level (>96%) when synthesized under controlled conditions.

Antitumor Activity

Recent studies have indicated that Tos-Gly-Pro-Arg-NHPh(4-NH2) may exhibit significant antitumor properties. The compound is believed to act through multiple mechanisms:

  • Inhibition of Fibrin Polymerization : Similar to other peptides like Gly-Pro-Arg-Pro-NH2, Tos-Gly-Pro-Arg-NHPh(4-NH2) can inhibit early stages of fibrin polymerization, thereby preventing tumor-associated angiogenesis, which is critical for tumor growth and metastasis .
  • Induction of Apoptosis : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies on farnesyltransferase inhibitors have demonstrated that such compounds can trigger cell cycle arrest and promote apoptotic pathways in HepG2 liver cancer cells .
  • Cell Cycle Regulation : The compound may influence cell cycle dynamics, particularly by affecting the S phase progression. This regulation can lead to reduced proliferation rates in cancerous tissues .

Cardiovascular Effects

The peptide's arginine component suggests potential benefits in cardiovascular health due to its role in nitric oxide synthesis, which is vital for vascular function. Enhanced nitric oxide production can lead to vasodilation and improved blood flow, making it a candidate for further investigation in cardiovascular applications.

In Vitro Studies

  • Fibrinogen Interaction : In vitro assays have demonstrated that Tos-Gly-Pro-Arg-NHPh(4-NH2) effectively binds to fibrinogen, inhibiting its conversion to fibrin. This property is crucial for understanding its role in thrombus formation and cancer progression .
  • Cell Line Testing : Various cell lines have been used to assess the cytotoxic effects of Tos-Gly-Pro-Arg-NHPh(4-NH2). Results indicate a dose-dependent increase in apoptosis markers such as Bax and caspase-3 activation .

Comparative Analysis

CompoundMolecular WeightPurityAntitumor ActivityMechanism of Action
Tos-Gly-Pro-Arg-NHPh(4-NH2)424.26 g/mol>96%YesFibrin inhibition, apoptosis induction
Gly-Pro-Arg-Pro-NH2424.26 g/mol>96%YesFibrin inhibition
IMB-1406VariableN/AYesFarnesyltransferase inhibition

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